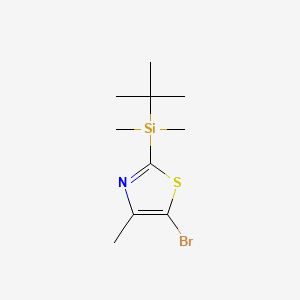

5-Bromo-2-(tert-Butyldimethylsilyl)-4-methylthiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Reactions

One of the primary applications of 5-Bromo-2-(tert-Butyldimethylsilyl)-4-methylthiazole is in organic synthesis, where it serves as a precursor or intermediate for various chemical transformations. For example, it's involved in the synthesis of thiocyanates, halogenated derivatives, and nitration reactions, providing access to a range of substituted thiazoles and other heterocyclic compounds (Saldabol, Popelis, & Slavinska, 2002). This demonstrates its utility in constructing complex molecular architectures, essential for developing new materials and active pharmaceutical ingredients.

Antitumor and Antiviral Research

Research on derivatives of 5-Bromo-2-(tert-Butyldimethylsilyl)-4-methylthiazole has shown promising results in antitumor and antiviral applications. Specific analogs have been evaluated for their antitumor activities against various cancer cell lines, revealing compounds with potent inhibitory effects (Li et al., 2016). Additionally, 1,2,3-Triazole analogs of the compound have been prepared and assessed as inhibitors of HIV-1 replication, demonstrating significant anti-HIV-1 activity, which underscores its potential in designing new antiviral therapies (Alvarez et al., 1994).

Photophysical Properties

The synthesis and study of derivatives of 5-Bromo-2-(tert-Butyldimethylsilyl)-4-methylthiazole have also extended to the investigation of their photophysical properties. Such studies are crucial for developing novel optical materials, sensors, and organic electronics. For instance, the synthesis of 5-N-Arylamino-4-methylthiazoles from 4-methylthiazole, involving direct C–H arylations, bromination, and Pd-catalyzed Buchwald–Hartwig aminations, has provided insights into the luminescence properties of these compounds, which could be tuned by substituent modifications (Murai et al., 2017).

Propiedades

IUPAC Name |

(5-bromo-4-methyl-1,3-thiazol-2-yl)-tert-butyl-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNSSi/c1-7-8(11)13-9(12-7)14(5,6)10(2,3)4/h1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBPKSMLIGSKAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)[Si](C)(C)C(C)(C)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNSSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676661 |

Source

|

| Record name | 5-Bromo-2-[tert-butyl(dimethyl)silyl]-4-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(tert-Butyldimethylsilyl)-4-methylthiazole | |

CAS RN |

1245782-59-5 |

Source

|

| Record name | 5-Bromo-2-[tert-butyl(dimethyl)silyl]-4-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B567689.png)

![N-(3-(5-(4-chlorophenyl)-1-(2,6-dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B567698.png)